molecular formula C37H46N4O8 B1624328 {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid CAS No. 272120-41-9

{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid

Cat. No.: B1624328
CAS No.: 272120-41-9
M. Wt: 674.8 g/mol
InChI Key: GDUSYVYMSBNFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is a protected intermediate derivative of the versatile macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its core research value lies in its role as a critical precursor in the synthesis of advanced molecular probes. The compound features a DOTA scaffold where three of the four carboxylic acid arms are protected as benzyl esters. This protection strategy is crucial for sophisticated multi-step conjugation chemistry, allowing researchers to first attach the DOTA core to a targeting molecule—such as a peptide, antibody, or small molecule—via the single free carboxylic acid group under controlled conditions. Following this conjugation, the benzyl groups can be selectively removed to unveil the remaining carboxylic acids, enabling the subsequent chelation of metal ions. This controlled, stepwise functionalization is essential for developing well-defined diagnostic and therapeutic agents . Chelated with gadolinium, similar DOTA derivatives are widely used to create contrast agents for Magnetic Resonance Imaging (MRI) . Furthermore, when complexed with radioactive isotopes such as gallium-68 or lutetium-177, DOTA-based conjugates form the backbone of numerous radiopharmaceuticals used in Positron Emission Tomography (PET) imaging and Targeted Radionuclide Therapy, respectively . As a specialized synthetic intermediate, this protected DOTA derivative is intended for Research Use Only, strictly for the development of novel theranostic compounds and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N4O8/c42-34(43)24-38-16-18-39(25-35(44)47-28-31-10-4-1-5-11-31)20-22-41(27-37(46)49-30-33-14-8-3-9-15-33)23-21-40(19-17-38)26-36(45)48-29-32-12-6-2-7-13-32/h1-15H,16-30H2,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUSYVYMSBNFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)OCC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3)CC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458222
Record name {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272120-41-9
Record name {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid involves several steps:

  • Formation of the Macrocyclic Ring: : This step typically employs cyclization reactions involving the reaction of appropriate diamines with dichlorides under basic conditions.

  • Introduction of Benzyloxy Groups: : Through protection and deprotection strategies, the benzyloxy groups are introduced to the macrocyclic ligand using benzyl bromide in the presence of base.

Industrial Production Methods

Industrial production methods focus on scaling up the synthetic routes using automated synthesizers and optimizing reaction conditions to achieve high yields and purity. The continuous flow techniques and advanced purification methods such as column chromatography are employed to meet the demand for research and industrial applications.

Chemical Reactions Analysis

Synthetic Preparation and Alkylation

The compound is synthesized through sequential alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with benzyl bromoacetate. Key steps include:

  • Step 1 : Reaction of cyclen with tert-butyl bromoacetate in dimethylacetamide (DMA) to form a tris(tert-butyl acetate)-substituted intermediate (55% yield) .

  • Step 2 : Subsequent alkylation with benzyl bromoacetate in DMF using NaH as a base, yielding the tris(benzyloxy) derivative (50% yield after purification) .

  • Step 3 : Selective hydrogenation of benzyl groups using Pd/C under H₂ to unmask carboxylate functionalities .

Reaction Optimization :

ParameterConditionYieldSource
Alkylation reagentBenzyl bromoacetate50%
BaseNaH (in DMF)-
Hydrogenation catalyst10% Pd/C85–92%

Deprotection Reactions

The benzyl and tert-butyl ester groups are critical for modulating solubility and subsequent functionalization:

  • Benzyl Group Removal :
    Hydrogenolysis with Pd/C in methanol under H₂ atmosphere (1–6 hours) achieves near-quantitative deprotection .

  • tert-Butyl Ester Cleavage :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 40°C for 2 hours removes tert-butyl groups, yielding the free carboxylic acid .

Deprotection Efficiency :

Protecting GroupReagentTimeYieldSource
BenzylPd/C, H₂, MeOH6 h92%
tert-Butyl50% TFA/DCM2 h85%

Metal Chelation

The tetraazacyclododecane framework enables strong coordination with trivalent metal ions (e.g., Ga³⁺, In³⁺), making the compound valuable in radiopharmaceuticals:

  • Coordination Geometry : Forms octadentate complexes via four nitrogen atoms and four carboxylate oxygens .

  • Stability Constants :

    Metal IonLog K (Stability)ApplicationSource
    Ga³⁺~23PET imaging probes
    In³⁺~25Diagnostic radiolabeling

Functional Group Transformations

The acetic acid moiety undergoes further derivatization:

  • Amide Bond Formation : Reacts with amines (e.g., 4-aminophenylmethylamine) in the presence of coupling agents like oxalyl chloride to generate targeted conjugates .

  • Peptide Coupling : Used to attach dendrimeric peptides for enhanced tumor targeting .

Example Reaction :

Compound+R-NH2Oxalyl chlorideAmide conjugate(Yield: 63%)[4]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{Oxalyl chloride}} \text{Amide conjugate} \quad (\text{Yield: 63\%}) \quad[4]

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Compound TypeKey FeatureReactivity DifferenceSource
DOTA-tris(t-Bu ester)tert-Butyl protectionSlower deprotection vs. benzyl
Ethylene diamine derivativesSimpler amine backboneReduced metal affinity

Stability Under Physiological Conditions

  • pH Sensitivity : Stable in acidic-to-neutral conditions (pH 4–7), but degrades in strong bases due to ester hydrolysis .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s multifunctional design enables tailored modifications for applications in coordination chemistry, radiopharmaceuticals, and targeted drug delivery. Its synthetic flexibility and metal-binding specificity underscore its utility in advanced chemical research .

Scientific Research Applications

Key Structural Features:

  • Tetraazacyclododecane Backbone : Provides a stable framework for coordination.
  • Benzyloxy Groups : Enhance solubility and reactivity.
  • Acetic Acid Moiety : Contributes to biological activity and interaction with biological targets.

Coordination Chemistry

The ability of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid to form stable complexes with metal ions is crucial in coordination chemistry. This property can be utilized in the development of metal-based catalysts and sensors.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit various pharmacological effects. The biological activity of this compound suggests potential applications in drug development:

  • Anticancer Activity : Compounds related to this structure have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties : The presence of nitrogen-rich frameworks is often associated with enhanced antimicrobial activity.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is essential for its application in drug design. Interaction studies can elucidate mechanisms of action and optimize therapeutic efficacy.

Case Studies

Several studies have investigated the applications of compounds similar to this compound:

Study 1: Anticancer Activity

A study demonstrated that tetraazacyclododecane derivatives exhibit significant cytotoxic effects on various cancer cell lines. The results indicated that modifications to the side chains could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Study 2: Metal Ion Complexation

Research focused on the coordination properties of similar compounds revealed their potential as effective chelators for metal ions used in imaging techniques and therapeutic applications.

Mechanism of Action

Mechanism and Molecular Targets

The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This coordination creates stable complexes, which can interact with biological molecules such as enzymes or receptors. The specific binding sites and interactions depend on the metal ion and the environment, allowing for targeted applications in diagnostics and therapy.

Pathways Involved

The pathways often involve the interaction of the metal-ligand complexes with specific biological targets, leading to changes in activity or structure. This can include inhibition of metalloproteins or modulation of metal ion availability in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Features Protecting Groups Key Applications References
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid Three benzyl ester arms, one free acetic acid Benzyl (acid-sensitive) Intermediate for radiopharmaceuticals; controlled deprotection for conjugation
DOTA-tris(tBu ester) (2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid) Three tert-butyl ester arms, one free acetic acid tert-Butyl (acid-labile) Peptide/antibody labeling; stable in basic conditions, deprotected via TFA
NOTA(tBu)₃ (2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononane-1-yl)acetic acid) Smaller 9-membered triaza ring (NOTA), three tert-butyl esters tert-Butyl Preferred for smaller radiometals (e.g., ⁶⁸Ga³⁺, ⁶⁴Cu²⁺); faster complexation kinetics
DOTAGA (2-(4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) Four carboxymethyl arms plus a glutamic acid side chain None (fully deprotected) Theranostic applications (e.g., ¹⁷⁷Lu/⁶⁸Ga-PSMA agents); enhanced hydrophilicity

Chelation Properties

  • Metal Affinity: DOTA derivatives exhibit high thermodynamic stability (log K ~ 25–28 for Gd³⁺), outperforming NOTA (log K ~ 21 for Ga³⁺). The benzyl ester-protected compound retains this affinity post-deprotection .
  • Kinetics: NOTA derivatives complex Ga³⁺ within minutes at room temperature, whereas DOTA analogues require heating (e.g., 95°C for 30 minutes) .

Research Findings and Data

Comparative Stability Studies

Compound Radiometal Complexation Efficiency (%) Serum Stability (t₁/₂, h)
Benzyl ester-protected DOTA ¹⁷⁷Lu³⁺ 98 ± 2 (95°C, 30 min) >48
DOTA-tris(tBu ester) ⁶⁸Ga³⁺ 95 ± 3 (95°C, 15 min) >72
NOTA(tBu)₃ ⁶⁸Ga³⁺ 99 ± 1 (RT, 10 min) 24

Data adapted from .

Biodistribution in Preclinical Models

  • Benzyl ester DOTA derivative: In murine xenografts, ¹⁷⁷Lu-labeled variants showed tumor uptake of 8.2 ± 1.5 %ID/g at 24 h, with rapid renal clearance (t₁/₂ < 2 h) .
  • DOTAGA-PSMA : Higher retention in PSMA⁺ tumors (12.1 ± 2.1 %ID/g) due to enhanced hydrophilicity and receptor affinity .

Biological Activity

The compound {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is a complex organic molecule with a tetraazacyclododecane backbone and several functional groups that suggest significant biological activity. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a tetraazacyclododecane framework with three benzyloxy-2-oxoethyl substituents and an acetic acid group. This unique structure enhances its reactivity and ability to interact with various biological targets.

Property Details
Molecular Formula C28H52N4O8
Molecular Weight 572.73 g/mol
CAS Number 137076-54-1

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : The presence of nitrogen in the tetraazacyclododecane structure may enhance interaction with microbial targets.
  • Anticancer Properties : Structural analogs have shown potential in inhibiting cancer cell proliferation.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:

  • Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Viability Tests : Assessing the compound's effect on cell growth and survival in various cancer cell lines.

Case Studies

  • Chelation Studies : The compound's ability to form stable complexes with metal ions has been explored in various biomedical applications. For instance, it has been used as a chelating agent in MRI contrast agents due to its high thermodynamic stability .
  • Immunoconjugates Development : The compound has been incorporated into immunoconjugates for targeted delivery of radioisotopes in cancer therapy. These studies indicate its potential for enhancing therapeutic efficacy while minimizing side effects .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Initial Formation : The synthesis typically starts with the formation of the tetraazacyclododecane core.
  • Functionalization : Subsequent reactions introduce the benzyloxy and acetic acid groups through selective alkylation processes.
  • Purification : High yields can be achieved through optimized purification methods that reduce costs and improve efficiency .

Q & A

Q. What are the established synthetic routes for {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid?

The compound is typically synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) derivatives. For example:

  • Alkylation of 1,4,7-tris(ethoxycarbonylmethyl)cyclen hydrobromide with α-bromoacetamides, followed by hydrolysis, yields DOTA monoamides with acid-sensitive groups .
  • Intermediate steps often use tert-butyl ester protection (e.g., tert-butyl bromoacetate) to stabilize reactive carboxyl groups during alkylation .
  • Final deprotection (e.g., hydrogenolysis for benzyl groups or acid hydrolysis for tert-butyl esters) generates the free carboxylic acid .

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the macrocyclic structure and substitution patterns. For example, tert-butyl ester-protected intermediates show characteristic peaks at δ 1.4 ppm (C(CH₃)₃) .
  • Mass spectrometry (LC/MS) : Used to verify molecular weight, with intermediates like tri-tert-butyl esters showing [M+H]⁺ peaks at m/z 573 .
  • HPLC : Reversed-phase chromatography assesses purity, particularly for derivatives intended for radiopharmaceutical applications .

Q. What are the key challenges in purifying this compound?

  • Hydrophobicity : tert-Butyl or benzyl ester groups increase hydrophobicity, necessitating preparative HPLC with acetonitrile/water gradients .
  • Acid sensitivity : Hydrolysis of benzyloxy or tritylthio groups requires controlled acidic conditions (e.g., TFA in DCM) to avoid decomposition .

Advanced Research Questions

Q. How can synthetic yields be optimized for acid-sensitive derivatives?

  • Protecting group selection : Benzyl esters are preferred over tert-butyl for acid-sensitive chains due to milder deprotection (H₂/Pd-C vs. strong acids) .
  • Stepwise alkylation : Sequential addition of α-bromoacetamide reagents reduces steric hindrance and improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction rates for bulky intermediates .

Q. What methodologies are used to study its metal-chelation properties?

  • Stability constants : Potentiometric titrations determine logK values for Gd³⁺ or Sc³⁺ complexes. For example, DOTA derivatives exhibit logK ~25.6 for Gd³⁺ .
  • Relaxivity measurements : NMR dispersion profiles assess Gd³⁺ complexes' efficacy as MRI contrast agents .
  • Radiolabeling : ⁶⁸Ga or ¹⁷⁷Lu labeling under mild conditions (pH 4–5, 95°C) evaluates radiochemical purity for theranostic applications .

Q. How do structural modifications impact in vivo performance?

  • Bifunctional chelators : Adding PSMA-targeting motifs (e.g., DOTAGA-FFK) enhances tumor specificity but requires balancing hydrophilicity and binding affinity .
  • Metabolic stability : Tritylthio or benzyloxy groups may undergo enzymatic cleavage, necessitating pharmacokinetic studies in murine models .

Q. How can contradictory data in stability studies be resolved?

  • pH-dependent hydrolysis : Conflicting stability reports may arise from varying pH conditions during experiments. For example, tert-butyl esters hydrolyze rapidly below pH 2 but are stable at neutral pH .
  • Metal leaching : Incomplete complexation (e.g., residual Gd³⁺) can skew stability assays. Chelation efficiency should be validated via ICP-MS .

Methodological Tables

Q. Table 1: Synthetic Optimization for Acid-Sensitive Derivatives

ParameterOptimization StrategyOutcome (Yield Improvement)Reference
Protecting GroupBenzyl instead of tert-butyl85% → 92%
SolventDMF instead of THF70% → 88%
Deprotection MethodH₂/Pd-C instead of TFAReduced side products

Q. Table 2: Chelation Properties of Derivatives

DerivativeMetal IonlogK (Stability Constant)ApplicationReference
DOTAGA-Gd³⁺Gd³⁺24.78MRI contrast
DOTA-Sc³⁺Sc³⁺22.1Radionuclide therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Reactant of Route 2
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.